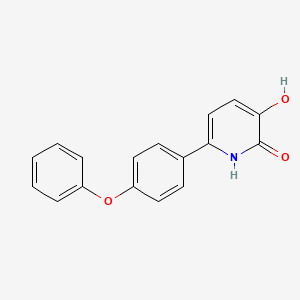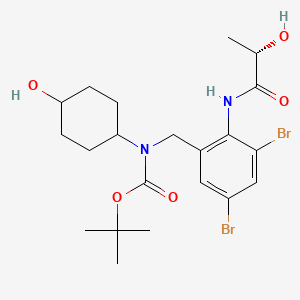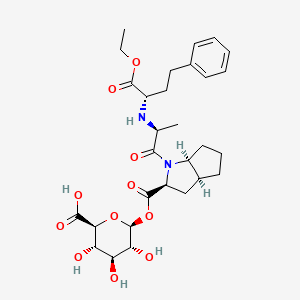![molecular formula C16H24BrNO B13842316 N-[2-(4-bromophenoxy)ethyl]-4,4-dimethylcyclohexan-1-amine](/img/structure/B13842316.png)
N-[2-(4-bromophenoxy)ethyl]-4,4-dimethylcyclohexan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-bromophenoxy)ethyl]-4,4-dimethylcyclohexan-1-amine is an organic compound that features a bromophenoxy group attached to an ethyl chain, which is further connected to a dimethylcyclohexanamine structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-bromophenoxy)ethyl]-4,4-dimethylcyclohexan-1-amine typically involves the reaction of 4-bromophenol with 2-chloroethylamine under basic conditions to form the intermediate 2-(4-bromophenoxy)ethylamine. This intermediate is then reacted with 4,4-dimethylcyclohexanone in the presence of a reducing agent to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
N-[2-(4-bromophenoxy)ethyl]-4,4-dimethylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The bromophenoxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to remove the bromine atom, forming a phenoxyethyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenoxyethyl derivatives.
Substitution: Various substituted phenoxyethyl compounds depending on the nucleophile used.
科学的研究の応用
N-[2-(4-bromophenoxy)ethyl]-4,4-dimethylcyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-[2-(4-bromophenoxy)ethyl]-4,4-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenoxy group may facilitate binding to these targets, while the cyclohexanamine structure can modulate the compound’s overall activity. Pathways involved may include signal transduction and metabolic processes.
類似化合物との比較
Similar Compounds
- N-[2-(4-bromophenoxy)ethyl]-N,N-diethylamine
- 2-(4-bromophenoxy)-N,N-dimethylethylamine
- N-[2-(4-bromophenoxy)ethyl]pyrrolidine
Uniqueness
N-[2-(4-bromophenoxy)ethyl]-4,4-dimethylcyclohexan-1-amine is unique due to its specific structural features, such as the dimethylcyclohexanamine moiety, which distinguishes it from other similar compounds. This unique structure may confer distinct chemical properties and biological activities, making it a valuable compound for research and development.
特性
分子式 |
C16H24BrNO |
|---|---|
分子量 |
326.27 g/mol |
IUPAC名 |
N-[2-(4-bromophenoxy)ethyl]-4,4-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C16H24BrNO/c1-16(2)9-7-14(8-10-16)18-11-12-19-15-5-3-13(17)4-6-15/h3-6,14,18H,7-12H2,1-2H3 |
InChIキー |
YZUBVPWXCIPPMG-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(CC1)NCCOC2=CC=C(C=C2)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R,6S)-6-[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13842245.png)
![tert-butyl N-[4-(2-bromo-3-formylphenoxy)butyl]carbamate](/img/structure/B13842249.png)
![(5R,8R,9S,10R,13S,14S)-13-methyl-4,5,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13842250.png)
![rel-(1R,2R)-3-Oxo-2-[(2Z)-5-(sulfooxy)-2-penten-1-yl]cyclopentaneacetic Acid (relative) Sodium Salt](/img/structure/B13842252.png)
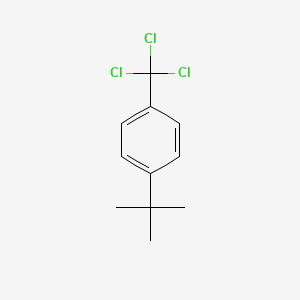
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13842265.png)
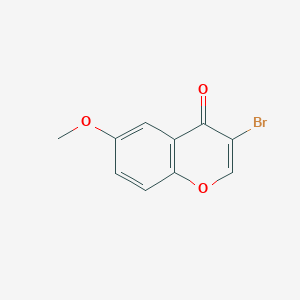


![2-[(4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl)methylamino]propanoic acid](/img/structure/B13842305.png)
